
Orsellinic acid
Descripción general
Descripción
Orsellinic acid, more specifically o-orsellinic acid, is a phenolic acid . It is of importance in the biochemistry of lichens, from which it can be extracted . It is a common subunit of depsides . It is a dihydroxybenzoic acid that is 2,4-dihydroxybenzoic acid in which the hydrogen at position 6 is replaced by a methyl group . It has a role as a metabolite, a marine metabolite, and a fungal metabolite .
Synthesis Analysis
Orsellinic acid is biosynthesized by a polyketide pathway . A polyketide synthase gene has been determined to be responsible for their formation and for the simpler, archetypical polyketide orsellinic acid . The polyketide synthase alone is required for orsellinic acid biosynthesis and only two additional genes in the cluster are required for F9775 A and B synthesis .
Molecular Structure Analysis
Orsellinic acid is a dihydroxybenzoic acid and a member of resorcinols . It is a conjugate acid of an o-orsellinate .
Chemical Reactions Analysis
Orsellinic acid is biosynthesized by a polyketide pathway . A polyketide synthase gene has been determined to be responsible for their formation .
Physical And Chemical Properties Analysis
When crystallized from acetone, orsellinic acid forms crystalline needles with a melting point of 176 °C . It also forms a crystalline hydrate with a melting point of 186-189 °C when crystallized from water .
Aplicaciones Científicas De Investigación
Intermediates in Clinical Drug Synthesis
Orsellinic acid (2,4-dihydroxy-6-methylbenzoic acid, OA) and its structural analog o-Orsellinaldehyde have become widely used intermediates in clinical drugs synthesis . The research on the biosynthesis of such compounds has made significant progress .
Industrial Production
Orsellinic acid is produced in industrial quantities using a platform host Aspergillus oryzae . The yields of OA and o-Orsellinaldehyde were 57.68 mg/L and 15.71 mg/L respectively, while the yields were 340.41 mg/Kg and 84.79 mg/Kg respectively in rice medium for 10 days .
Biosynthesis Research
The biosynthesis of Orsellinic acid involves a polyketide synthase (PKS, HerA) in the genome of the Hericium erinaceus, which shares 60% amino acid sequence homology with ArmB from Armillaria mellea, an identified PKS capable of synthesizing OA .
Genetic Engineering
The heterologous expression of herA in A. oryzae indicates that HerA is an OAS from the H. erinaceus and is responsible for OA production .
Production of Secondary Metabolites
Aspergillus oryzae has the ability to synthesize various secondary metabolites, such as kojic acid and L-malic acid . It is frequently employed as a cell factory for industrial enzyme production .
Protein Expression Regulation
The complex secretion system and protein expression regulation mechanism of A. oryzae pose challenges for expressing numerous heterologous products . By leveraging synthetic biology and novel genetic engineering techniques, A. oryzae has emerged as an ideal candidate for constructing cell factories .
Mecanismo De Acción
Target of Action
Orsellinic acid, also known as 2,4-dihydroxy-6-methylbenzoic acid, is a phenolic acid . It is primarily synthesized by a polyketide synthase (PKS) named HerA, found in the genome of the Hericium erinaceus . This PKS shares 60% amino acid sequence homology with ArmB from Armillaria mellea, another PKS capable of synthesizing orsellinic acid .
Mode of Action
Orsellinic acid interacts with its targets through a process involving the iterative addition of acetyl-CoA units, catalyzed by polyketide synthase enzymes . This fascinating aspect of natural product synthesis allows orsellinic acid to serve as a building block in the biosynthesis of various secondary metabolites, including mycotoxins and pigments .
Biochemical Pathways
Orsellinic acid is biosynthesized by a polyketide pathway . It is a common subunit of depsides and serves as a building block in the biosynthesis of various secondary metabolites through polyketide pathways . This process involves the iterative addition of acetyl-CoA units, catalyzed by polyketide synthase enzymes .
Pharmacokinetics
It’s known that orsellinic acid and its structural analog, o-orsellinaldehyde, have become widely used intermediates in clinical drugs synthesis .
Result of Action
Orsellinic acid and its derivatives exhibit essential biological activities . For example, Daurichromenic acid (DCA), isolated from the leaves of the plant Rhododendron dauricum, has potent anti-HIV activity . Mycophenolic acid (MPA), derived from the filamentous fungi Penicillium brevicompactum, has been a first-line immunosuppressive drug for organ transplantations and autoimmune diseases .
Action Environment
The action of orsellinic acid can be influenced by environmental factors. For instance, the yield of orsellinic acid and o-Orsellinaldehyde in Aspergillus oryzae was optimized when maltose was used as a carbon source . This highlights the importance of the environment in the production and efficacy of orsellinic acid.
Safety and Hazards
Orsellinic acid may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and keep containers tightly closed in a dry, cool, and well-ventilated place .
Direcciones Futuras
The advent of synthetic biology has yielded fruitful studies on orsellinic acid-derived meroterpenoids, which reportedly possess important biological activities . Genomics and transcriptomics have significantly accelerated the discovery of the biosynthetic genes for orsellinic acid-derived fungal and plant meroterpenoids . With the knowledge of the biosynthetic machinery, combinatorial and engineered biosyntheses have yielded novel molecules with improved bioactivities . These studies will lay the foundation for the production of meroterpenoids with novel medicinal properties .
Propiedades
IUPAC Name |
2,4-dihydroxy-6-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3,9-10H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKYESDOVDKZKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197385 | |
| Record name | o-Orsellinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dihydroxy-6-methylbenzoic acid | |
CAS RN |
480-64-8 | |
| Record name | Orsellinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Orsellinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Orsellinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 2,4-dihydroxy-6-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.964 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ORSELLINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11XLA0494B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary biosynthetic pathway for orsellinic acid in fungi?
A1: Orsellinic acid is primarily biosynthesized in fungi via the acetate-malonate pathway. This involves the condensation of one acetyl-CoA unit with three malonyl-CoA units. []
Q2: Is 6-methylsalicylic acid a direct precursor of orsellinic acid in Aspergillus fumigatus?
A2: While 6-methylsalicylic acid can be hydroxylated to form orsellinic acid in Aspergillus fumigatus, research suggests it is not a direct precursor. It's likely converted into a true intermediate, potentially after hydroxylation. []
Q3: How is orsellinic acid metabolized in Gliocladium roseum?
A3: Gliocladium roseum can decarboxylate orsellinic acid, releasing orcinol into the medium. The organism also possesses an esterase that hydrolyzes orsellinic acid methyl ester. []
Q4: Can the chirality of malonyl-CoA influence orsellinic acid biosynthesis?
A4: Yes, studies using chirally labelled malonates have shown that the hydrogen atoms eliminated during orsellinic acid biosynthesis originate from opposite absolute orientations in malonyl-CoA, indicating stereospecificity. []
Q5: What is the role of orsellinic acid in the interaction between Streptomyces rapamycinicus and Aspergillus nidulans?
A5: Direct physical interaction between these two organisms triggers orsellinic acid production in Aspergillus nidulans. This is mediated by the bacterial metabolite Polaramycin B, which induces the expression of the fungal orsellinic acid gene cluster. [, ]
Q6: Does orsellinic acid production in Aspergillus nidulans involve histone modifications?
A6: Yes, the bacterial trigger leads to the modification of fungal histones. Specifically, the Saga/Ada complex, a histone acetyltransferase, is required for the induction of the orsellinic acid gene cluster in A. nidulans by S. rapamycinicus. [, ]
Q7: What specific histone modifications are linked to orsellinic acid production in A. nidulans?
A7: Increased acetylation of histone H3 at lysine 9 and 14 is observed during the interaction of A. nidulans and S. rapamycinicus. This acetylation is dependent on the Saga/Ada complex and is linked to the activation of the orsellinic acid gene cluster. []
Q8: How does orsellinic acid contribute to the virulence of the insect pathogen Beauveria bassiana?
A8: In Beauveria bassiana, orsellinic acid is a precursor to the bibenzoquinone oosporein. Oosporein exhibits insecticidal activity and is required for full fungal virulence by suppressing the insect's immune response. []
Q9: Does orsellinic acid possess any inherent biological activity?
A9: Yes, orsellinic acid has demonstrated immunomodulatory activity. It can suppress the respiratory burst of human phagocytes and murine macrophages. [, ]
Q10: What are some notable derivatives of orsellinic acid found in nature?
A10: Orsellinic acid serves as a building block for numerous natural products, including:
- Depsides: e.g., lecanoric acid [, ], methyl haematommate [, ], and montagnetol [, ]
- Depsidones: e.g., physodic acid and lobaric acid []
- Meroterpenoids: e.g., ascofuranone and ascochlorin [], daurichromenic acid [], and globosumones A-C []
- Other derivatives: e.g., fumigatol and fumigatin [, , ], gliorosein [], and trivaric acid []
Q11: How does the structure of orsellinic acid esters influence their radical scavenging activity?
A11: Studies on orsellinates (esters of orsellinic acid) revealed that increasing the length of the alkyl chain from methyl to n-butyl generally enhances their radical scavenging activity. Branching in the alkyl chain also influences the activity, with iso-propyl and tert-butyl derivatives exhibiting higher activity compared to their linear counterparts. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




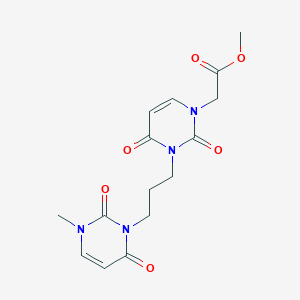
![1-[4-(2-Methylpropyl)phenyl]ethyl acetate](/img/structure/B149462.png)

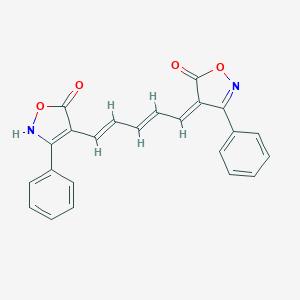
![1-[[3-(Morpholinomethyl)benzoyloxy]methyl]-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B149478.png)


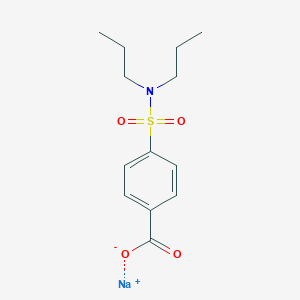
![2-[4-(4,5-Dimethylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B149490.png)
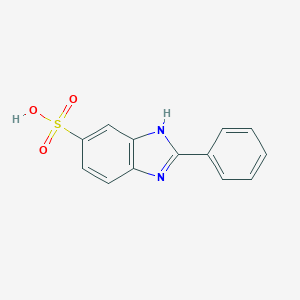
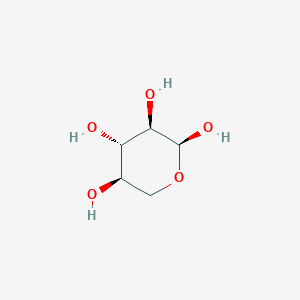
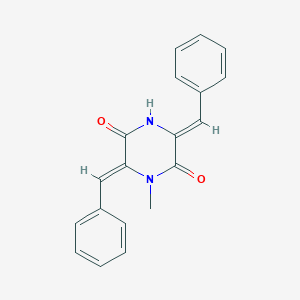
![[(2S,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate](/img/structure/B149504.png)